molecular formula C19H14BrN3O6S2 B11424146 N-(1,3-benzodioxol-5-yl)-2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide

N-(1,3-benzodioxol-5-yl)-2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B11424146
M. Wt: 524.4 g/mol
InChI Key: PHEVLGWMUODAPY-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic organic compound characterized by a 1,3-benzodioxole moiety, a dihydropyrimidinone core, and a 4-bromophenyl sulfonyl group.

Properties

Molecular Formula

C19H14BrN3O6S2

Molecular Weight

524.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H14BrN3O6S2/c20-11-1-4-13(5-2-11)31(26,27)16-8-21-19(23-18(16)25)30-9-17(24)22-12-3-6-14-15(7-12)29-10-28-14/h1-8H,9-10H2,(H,22,24)(H,21,23,25)

InChI Key

PHEVLGWMUODAPY-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=C(C(=O)N3)S(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Synthesis of the Bromophenyl Sulfonyl Group: This involves the sulfonation of 4-bromophenyl with sulfur trioxide or chlorosulfonic acid.

    Construction of the Dihydropyrimidinyl Sulfanyl Acetamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential as a biochemical probe or as a lead compound in drug discovery. Its structural features suggest it could interact with various biological targets.

Medicine

Medicinally, N-(1,3-benzodioxol-5-yl)-2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions due to its unique electronic properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, modulating their activity. The benzodioxole ring could facilitate binding to hydrophobic pockets, while the sulfonyl and dihydropyrimidinyl groups might interact with polar or charged residues.

Comparison with Similar Compounds

Key Structural Features :

  • 1,3-Benzodioxol-5-yl group : Enhances metabolic stability and bioavailability.
  • 4-Bromophenyl sulfonyl group : Contributes to electron-withdrawing effects and binding affinity.
  • Dihydropyrimidin-2-ylsulfanyl acetamide backbone : Provides a rigid scaffold for molecular interactions.

The compound’s crystallographic data (if available) would typically be refined using programs like SHELXL, which is widely employed for small-molecule structural determination .

Comparison with Structurally Similar Compounds

Structural Analogues from Pharmacopeial Sources

Compounds with overlapping structural motifs include those reported in the Pharmacopeial Forum (PF 43(1), 2017):

Compound ID Key Substituents Structural Similarity to Target Compound Reference
Compound m 2,6-Dimethylphenoxy, diphenylhexan, dihydropyrimidinone Shared dihydropyrimidinone core; differs in aryl groups
Compound n 2,6-Dimethylphenoxy, stereochemical variations in hexan backbone Similar acetamide linkage; distinct stereochemistry
Compound o 2,6-Dimethylphenoxy, altered hydroxyl positioning Common dihydropyrimidinone but divergent side chains

Key Differences :

  • The benzodioxole moiety in the target compound may improve metabolic stability over the diphenylhexan chains in Compounds m–o .

Comparison Highlights :

  • Target Compound: Higher rigidity due to the pyrimidinone core, favoring entropy-driven binding.
  • Compound 6y : Flexible indole-pyridinyl structure enables broader conformational adaptability but reduced target specificity .

Methodological Considerations for Similarity Analysis

As discussed in Computational Biology and Chemistry (2020), compound similarity is assessed via:

  • Tanimoto Coefficient : Measures structural overlap using molecular fingerprints.
  • Pharmacophore Modeling : Evaluates 3D functional group alignment.
  • Docking Studies : Predicts binding mode consistency .

The target compound’s sulfonyl-pyrimidinone system may yield low Tanimoto scores (<0.3) against Compounds m–o due to divergent side chains but higher scores (>0.6) against pyrimidinone-based inhibitors .

Biological Activity

The compound N-(1,3-benzodioxol-5-yl)-2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula for the compound is C19H20BrN3O5SC_{19}H_{20}BrN_{3}O_{5}S, and it features a complex structure that includes a benzodioxole moiety and a pyrimidine derivative. The presence of the bromophenyl sulfonyl group enhances its reactivity and potential biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC19H20BrN3O5S
Molecular Weight444.34 g/mol
SolubilitySoluble in DMSO, ethanol
Melting PointNot determined

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures showed IC50 values ranging from 26 to 65 µM against multiple cancer types, indicating promising anticancer properties .

Antidiabetic Effects

Another area of interest is the antidiabetic activity exhibited by benzodioxol derivatives. A recent study evaluated the α-amylase inhibition capability of related compounds, revealing IC50 values of 0.85 µM and 0.68 µM for two specific derivatives. These compounds also demonstrated minimal toxicity towards normal cells (IC50 > 150 µM), suggesting a favorable safety profile .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and glucose metabolism.
  • Cell Cycle Arrest : It has been suggested that certain derivatives induce cell cycle arrest in cancer cells, preventing their division.
  • Apoptosis Induction : Evidence indicates that these compounds can trigger apoptosis in malignant cells through various signaling pathways.

Case Study 1: Anticancer Efficacy

In a study published in Nature Reviews Cancer, researchers synthesized a series of benzodioxol derivatives and tested their efficacy against breast cancer cell lines. The results indicated that one derivative induced apoptosis in over 70% of treated cells within 48 hours .

Case Study 2: Diabetes Management

A study involving streptozotocin-induced diabetic mice demonstrated that administration of a related benzodioxol derivative significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over several doses, highlighting its potential as an antidiabetic agent .

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